An In-depth Technical Guide to Bromobis(dimethylamino)borane: Synthesis, Properties, and Applications
An In-depth Technical Guide to Bromobis(dimethylamino)borane: Synthesis, Properties, and Applications
Foreword: The Strategic Importance of Aminoboranes in Modern Synthesis
In the landscape of contemporary chemical synthesis, aminoboranes represent a class of reagents whose versatility and utility continue to expand. The unique electronic properties conferred by the boron-nitrogen bond—balancing the electron deficiency of boron with the electron-donating capacity of nitrogen—make these compounds powerful tools in the hands of researchers. Among them, Bromobis(dimethylamino)borane, [(CH₃)₂N]₂BBr, stands out as a particularly valuable synthetic precursor and reagent. Its strategic importance lies in its ability to serve as a stable, yet reactive, building block for the introduction of the bis(dimethylamino)boryl moiety, [(CH₃)₂N]₂B, into a wide array of molecular frameworks. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and key applications, offering field-proven insights for professionals in research and development.
Synthesis: A Controlled Approach to a Versatile Reagent
The most reliable and scalable synthesis of bromobis(dimethylamino)borane involves the carefully controlled reaction between tris(dimethylamino)borane and boron tribromide.[1][2] This method is a redistribution reaction, where the dimethylamino and bromo substituents are exchanged between the boron centers to yield the desired product.
Underlying Principles and Rationale
The reaction leverages the high Lewis acidity of boron tribromide (BBr₃), a powerful and reactive reagent known for its ability to cleave ethers and form adducts.[3][4] Tris(dimethylamino)borane, B(NMe₂)₃, serves as the source of the dimethylamino groups. The stoichiometry is critical: reacting two equivalents of tris(dimethylamino)borane with one equivalent of boron tribromide yields three equivalents of the target compound, bromobis(dimethylamino)borane.
Reaction: 2 B(NMe₂)₃ + BBr₃ → 3 BrB(NMe₂)₂
The reaction is highly exothermic and the reactants are sensitive to moisture. Therefore, the choice of an anhydrous solvent and low-temperature conditions is paramount to control the reaction rate, prevent side reactions, and ensure a high yield of the desired product.[1] Pentane is an excellent solvent choice due to its inertness and low boiling point, which facilitates easy removal during workup.[1]
Experimental Protocol: Synthesis of Bromobis(dimethylamino)borane
This protocol is adapted from established and verified procedures, ensuring a high degree of reproducibility.[1]
Materials:
-
Tris(dimethylamino)borane (0.648 mol)
-
Boron tribromide (0.324 mol)
-
Anhydrous Pentane
Equipment:
-
500-mL two-necked flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation apparatus
-
Nitrogen or Argon source with a bubbler
-
Dry ice/methanol bath
Procedure:
-
Inert Atmosphere Setup: Assemble the two-necked flask with a magnetic stir bar, dropping funnel, and distillation apparatus. Thoroughly flush the entire system with dry nitrogen or argon to create an inert atmosphere.[1]
-
Reactant Charging: Charge the flask with tris(dimethylamino)borane (0.648 mol) dissolved in 100 mL of anhydrous pentane.[1]
-
Cooling: Cool the flask to -40°C using a dry ice/methanol bath. This low temperature is crucial for managing the exothermic nature of the reaction upon addition of BBr₃.[1]
-
Slow Addition of BBr₃: Prepare a solution of boron tribromide (0.324 mol) in 80 mL of anhydrous pentane in the dropping funnel. Add this solution dropwise to the vigorously stirred tris(dimethylamino)borane solution over approximately 1.5 hours, ensuring the external bath temperature is maintained at -40°C.[1]
-
Warming and Equilibration: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the reaction reaches completion.[1]
-
Purification by Distillation: The product is purified directly from the reaction mixture by distillation. This affords bromobis(dimethylamino)borane as a colorless liquid.[1] The reported yield for this procedure is exceptionally high, often around 99%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Bromobis(dimethylamino)borane.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is essential for its proper handling, use, and characterization.
Physical Properties
Bromobis(dimethylamino)borane is a colorless to pale yellow liquid with a sharp odor.[5] It is highly sensitive to moisture and air. Key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6990-27-8 | [5] |
| Molecular Formula | C₄H₁₂BBrN₂ | [5] |
| Molecular Weight | 178.87 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.259 g/mL at 25°C | [6] |
| Boiling Point | 20-28°C @ 0.5 mmHg | [7] |
| Refractive Index (n²⁰/D) | 1.478 | [6] |
| Flash Point | 53.9°C (129.0°F) - closed cup |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized reagent.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single, sharp resonance for the 12 equivalent protons of the four methyl groups.
-
¹³C NMR: The carbon NMR spectrum should display a single resonance corresponding to the methyl carbons.
-
¹¹B NMR: Boron-11 NMR is the most definitive technique for characterizing boron compounds. For aminoboranes, the chemical shift is highly sensitive to the substituents on the boron atom. The ¹¹B NMR spectrum of bromobis(dimethylamino)borane will show a characteristic signal in the aminoborane region, confirming the B-N and B-Br bonding environment.[8]
Reactivity, Mechanistic Pathways, and Applications
The synthetic utility of bromobis(dimethylamino)borane stems from the reactivity of the B-Br bond, which allows it to act as a versatile precursor to a wide range of other organoboron compounds.[9]
Core Reactivity: The B-Br Bond
The central boron atom is electron-deficient, making it a Lewis acid.[6] The bromine atom is an excellent leaving group, facilitating nucleophilic substitution at the boron center. This allows for the facile formation of new boron-carbon, boron-oxygen, boron-nitrogen, and other boron-element bonds. This reactivity is analogous to that of its chloro-counterpart, chlorobis(dimethylamino)borane.[9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101029055B - Process for preparing dimethylaminoboride - Google Patents [patents.google.com]
- 3. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 4. Boron Tribromide: A Reagent In Organic Synthesis | Borates Today [borates.today]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. BROMOBIS(DIMETHYLAMINO)BORANE 97 | 6990-27-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
